N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
Description
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes:
- Core: A 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold.
- Substituents:
- A 3-chlorophenyl group at position 1.
- A 2-phenylacetamide moiety at position 4.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIVOIFUSRRBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis and CDK2/cyclin A2 , which are critical for cell proliferation.
Mode of Action
It’s suggested that similar compounds can penetrate the bacterial cell and have suitable binding interactions with their target. In the case of CDK2 inhibitors, they exert a significant alteration in cell cycle progression.
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, leading to apoptosis induction within cells.
Pharmacokinetics
Potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide are largely attributed to its interaction with various biomolecules. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation. This interaction involves the formation of hydrogen bonds with key residues in the active site of CDK2.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116. This inhibition is likely due to its interaction with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2. This binding is facilitated by the formation of hydrogen bonds with key residues such as Leu83. The inhibition of CDK2 leads to alterations in cell cycle progression and the induction of apoptosis.
Metabolic Pathways
Given its inhibitory effects on CDK2, it may potentially influence pathways related to cell cycle regulation.
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its interaction with CDK2, it may be localized in areas where CDK2 is present, such as the nucleus
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an acetamide moiety. The presence of chlorine enhances lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O |
| Molecular Weight | 353.80 g/mol |
| CAS Number | 919859-26-0 |
This compound acts primarily as a kinase inhibitor. Kinases are pivotal in cell signaling pathways, and their dysregulation is often implicated in cancer progression. Preliminary studies indicate that this compound may inhibit various kinases, including:
- Aurora Kinase
- FLT3
- JAK2
These interactions suggest potential applications in oncology, particularly in targeting tumor growth and proliferation.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells) with promising results indicating reduced viability and increased apoptosis rates.
Antimicrobial Activity
Recent evaluations have also highlighted the antimicrobial potential of this compound. It has shown efficacy against several pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating potent antimicrobial activity.
Preclinical Models
In preclinical models, this compound demonstrated significant tumor reduction in xenograft models. These studies provided insights into dosing regimens and potential side effects.
Synergistic Effects
Studies have shown that this compound may exhibit synergistic effects when combined with standard chemotherapeutics like cisplatin or doxorubicin. This combination therapy approach could enhance therapeutic efficacy while reducing toxicity.
Comparison with Similar Compounds
Structural and Electronic Variations
Amide Group Modifications :
- The target compound features a 2-phenylacetamide group, providing a flexible aliphatic linker between the core and the phenyl ring.
- In contrast, 2-(trifluoromethyl)benzamide () introduces a strongly electron-withdrawing trifluoromethyl group, likely enhancing metabolic stability and altering binding affinity.
- The cinnamamide derivative () incorporates a conjugated double bond, which may influence planarity and π-π stacking interactions.
Substituent Effects: 3-Fluorobenzamide () and 3,4-dimethylbenzamide () demonstrate how halogenation and alkylation modulate steric and electronic properties. Fluorine increases electronegativity, while methyl groups enhance lipophilicity.
Physicochemical Properties
- Trifluoromethyl and cinnamamide derivatives () have higher molecular weights and may exhibit reduced aqueous solubility compared to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
